molecular formula C7H10N2 B121008 N,3-dimethylpyridin-2-amine CAS No. 156267-13-9

N,3-dimethylpyridin-2-amine

Cat. No. B121008
M. Wt: 122.17 g/mol
InChI Key: CCLYAMRVRNNGEV-UHFFFAOYSA-N
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Description

The compound "N,3-dimethylpyridin-2-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The dimethylpyridin-2-amine structure indicates the presence of two methyl groups attached to the nitrogen atom and the third carbon of the pyridine ring, respectively.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of gamma-diketones with amines to form pyrroles, as seen in the case of 3,4-dimethyl-2,5-hexanedione reacting with model amines . Another approach includes the stereoselective alkylation process used in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a key intermediate in the preparation of premafloxacin . Additionally, the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines represents an atom-economic and environmentally friendly method .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of N-amino-3,5-dimethylpyridinium chloride was determined by X-ray diffraction, revealing a triclinic space group . Similarly, the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine was elucidated, showing a monoclinic symmetry with specific puckering parameters .

Chemical Reactions Analysis

The reactivity of dimethylpyridine derivatives can be inferred from the reactions of chloramine with methylpyridines, leading to the formation of amination products such as N-amino-3,5-dimethylpyridinium chloride . The regioselective lithiation of N,N-diisopropylpyridylcarboxylic amides is another example of the chemical reactivity of related compounds, which is a useful method for the synthesis of disubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylpyridine derivatives can be characterized by spectroscopic methods. The FTIR and Raman spectra of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine were recorded and analyzed using DFT calculations, providing insights into the vibrational frequencies and electronic structure . The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments were also reported, highlighting the influence of crystal packing and hydrogen bonding on the molecular conformation .

Relevant Case Studies

Case studies involving the neurotoxicity of gamma-diketones and their derivatives, such as the study on the effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione, provide insights into the biological implications of these compounds. The rapid cyclization and protein crosslinking associated with dimethyl substitution were linked to the pathogenesis of neurofilament accumulation in neuropathies .

Scientific Research Applications

1. Catalysis in Chemical Synthesis

N,N-Dimethylpyridin-4-amine has been effectively used as a catalyst in the cyanoethoxycarbonylation of aldehydes, offering an environmentally friendly approach to synthesizing ethylcyanocarbonates. This method is significant for its high yield, simple experimental conditions, and product isolation procedures, making it an attractive protocol for sustainable chemical synthesis (Khan et al., 2010).

2. Polymerization Processes

In the field of polymer chemistry, certain derivatives of N,3-dimethylpyridin-2-amine, such as 2,6-dimethylpyridine, have been utilized in the living cationic polymerization of vinyl monomers. These compounds enable the control over polymerization processes, influencing both the mechanism and the product of polymerization (Higashimura et al., 1989).

3. Developing Efficient Manufacturing Processes

Research has also explored the use of N,3-dimethylpyridin-2-amine derivatives in developing efficient and stereoselective processes for the preparation of key intermediates in pharmaceutical manufacturing. These processes are critical for the large-scale production of various drugs, highlighting the compound's significance in the pharmaceutical industry (Fleck et al., 2003).

4. Catalysis in Organic Reactions

N-Heterocyclic carbenes and related compounds, such as N,N-dimethylpyridin-4-amine, are used as catalysts in organic reactions like the [2 + 2 + 2] multimolecular cycloaddition of ketenes and carbon disulfide. These catalysts play a vital role in determining the reaction mechanism and the stereochemistry of the products, which are essential aspects in organic synthesis (Zhang et al., 2013).

5. Environmental Applications

In environmental science, tertiary amine-containing materials, including N,N-dimethyl derivatives, have been investigated for their ability to selectively adsorb pollutants like SO2. These materials offer promising solutions for air purification and pollution control, demonstrating the compound's potential in environmental remediation (Tailor et al., 2014).

Safety And Hazards

N,3-Dimethylpyridin-2-amine is associated with certain safety hazards. It has been classified with the GHS07 pictogram and has the signal word "Warning" . It is harmful if swallowed and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for N,3-dimethylpyridin-2-amine could involve further exploration of its synthesis and applications. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new avenues for the use of this compound in various industries.

properties

IUPAC Name

N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYAMRVRNNGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Dastbaravardeh, K Kirchner… - The Journal of …, 2013 - ACS Publications
… After N-methylation, rotamer B of N-benzyl-N-3-dimethylpyridin-2-amine 18 shows only 0.2 kcal/mol stability over A (the stability of rotamer B of compound 17 over rotamer A was 0.9 kcal…
Number of citations: 61 pubs.acs.org
J Liu, X Jia, X Chen, H Sun, Y Li… - The Journal of Organic …, 2020 - ACS Publications
A nickel-catalyzed intramolecular C—N coupling reaction via SO 2 extrusion is presented. The use of a catalytic amount of BPh 3 allows the transformation to take place under much …
Number of citations: 11 pubs.acs.org
N Dastbaravardeh, M Schnürch… - European Journal of …, 2013 - Wiley Online Library
The ruthenium(II)‐catalyzed sp 3 C–H bond arylation of benzylic amines with aryl halides is reported. In the present method, aryl iodides and, more importantly, also the cheaper aryl …
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2019 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT 1A receptors. The compounds were tested in signal transduction …
Number of citations: 24 pubs.acs.org
T Billard, D Le Bars, L Zimmer - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Serotonin and its various receptors are involved in numerous brain functions and neuropsychiatric disorders. The 5-HT1A family is the best characterized subtype of the fourteen …
Number of citations: 33 www.ingentaconnect.com
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2020 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity and selectivity for serotonin 5-HT 1A receptors were obtained and tested in four functional assays: ERK1/2 …
Number of citations: 15 pubs.acs.org
A Khadra - 2018 - yorkspace.library.yorku.ca
The first part of this research focuses on developing efficient methods to address challenging Buchwald Hartwig amination reactions using Pd-NHC pre-catalysts. Specifically, we …
Number of citations: 2 yorkspace.library.yorku.ca
PP Hazari, A Pandey, S Chaturvedi… - Bioconjugate …, 2017 - ACS Publications
The critical role of serotonin (5-hydroxytryptamine; 5-HT) and its receptors (5-HTRs) in the pathophysiology of diverse neuropsychiatric and neurodegenerative disorders render them …
Number of citations: 23 pubs.acs.org
JK Sahu, AK Mishra - Current Drug Discovery Technologies, 2019 - ingentaconnect.com
Objective: Ozenoxacin is one of the potent quinolone antibiotics, recently approved by the United States Food and Drug Administration (USFDA) with reported pharmacology to treat the …
Number of citations: 14 www.ingentaconnect.com

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